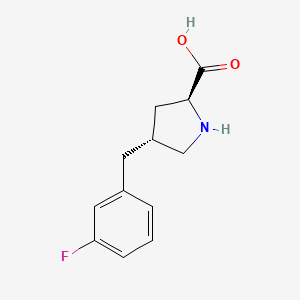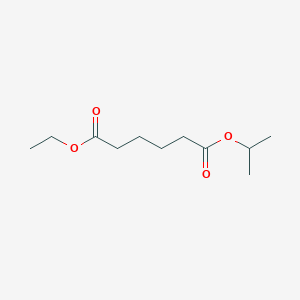![molecular formula C10H17N3O4 B3392633 Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate CAS No. 1207175-50-5](/img/structure/B3392633.png)
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate
Overview
Description
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate is a heterocyclic compound known for its significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate typically involves the Staudinger–aza-Wittig reaction. This method utilizes 5-acyl-4-(2-azidoethyl)-3,4-dihydropyrimidin-2(1H)-ones mediated by triphenylphosphine (PPh3). The starting material, N-(3-azido-1-tosylpropyl)urea, is prepared through a three-component condensation of 3-azidopropanal, p-toluenesulfinic acid, and urea in water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, considering the availability of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: It can be reduced to yield tetrahydropyrimidines.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions include various derivatives of pyrimidinones and tetrahydropyrimidines, which can be further utilized in medicinal chemistry.
Scientific Research Applications
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate has been extensively studied for its potential in cancer treatment. It promotes apoptosis of HepG2 cells and serves a role in tumor suppression by upregulating miR-26b-5p, which targets CDK8 . This compound also inhibits cell proliferation, migration, and invasion, making it a promising candidate for hepatocellular carcinoma treatment .
Mechanism of Action
The compound exerts its effects by upregulating miR-26b-5p, which in turn targets CDK8. This leads to the suppression of the NF-κB/p65 signaling pathway, promoting apoptosis and inhibiting cell proliferation . The molecular targets involved include apoptosis-associated proteins Bax and Bcl-2.
Comparison with Similar Compounds
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate is unique due to its specific mechanism of action involving miR-26b-5p and CDK8. Similar compounds include:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also exhibit significant pharmacological properties, particularly as kinase inhibitors and apoptosis inducers.
Pyrido[2,3-d]pyrimidine derivatives: Known for their antitumor activity, these compounds share structural similarities but differ in their specific biological targets.
Properties
IUPAC Name |
4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.C3H6O2/c11-6-4-3-8-2-1-5(4)9-7(12)10-6;1-2-3(4)5/h4-5,8H,1-3H2,(H2,9,10,11,12);2H2,1H3,(H,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYUOQBANBXSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.C1CNCC2C1NC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680902 | |
| Record name | Propanoic acid--hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-50-5 | |
| Record name | Propanoic acid--hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


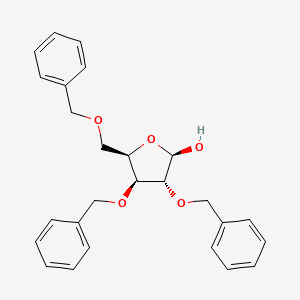


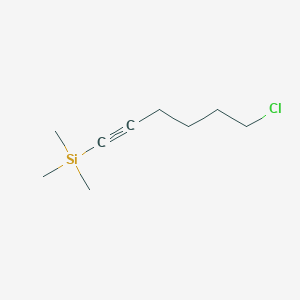
![6-Methoxybenzo[d]oxazole](/img/structure/B3392587.png)
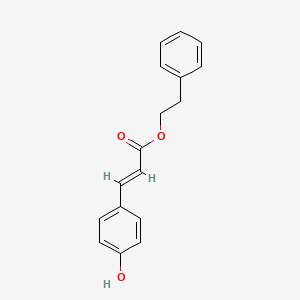

![3-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3392603.png)
![3-[(1Z)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B3392617.png)
![10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3392623.png)
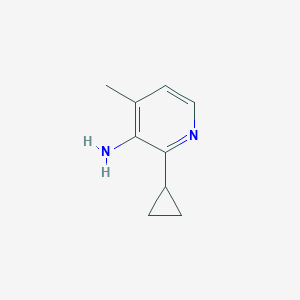
![(2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid](/img/structure/B3392652.png)
